N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide
CAS No.:
Cat. No.: VC15712348
Molecular Formula: C23H18N2O4
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2O4 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C23H18N2O4/c1-29-18-13-11-17(12-14-18)24(21(26)16-7-3-2-4-8-16)15-25-22(27)19-9-5-6-10-20(19)23(25)28/h2-14H,15H2,1H3 |
| Standard InChI Key | QSYXUYFIVKMDNK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
N-[(1,3-Dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide possesses the molecular formula , with a molecular weight of 398.40 g/mol. The structure comprises three distinct regions:
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A benzamide core (C6H5CONH-) providing rigidity and hydrogen-bonding capacity.
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A 4-methoxyphenyl group (-C6H4OCH3) introducing electron-donating effects and hydrophobic character.
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A 1,3-dioxoisoindole moiety (C8H3NO2) contributing π-conjugation and potential redox activity.
The interplay between these groups influences the compound’s solubility, stability, and interaction with biological targets.
Spectroscopic Characterization
Hypothetical spectroscopic data for the compound, extrapolated from similar structures, are summarized below:
| Technique | Key Peaks/Features |
|---|---|
| IR (cm⁻¹) | 1720 (C=O, dioxoisoindole), 1660 (C=O, benzamide), 1250 (C-O, methoxy) |
| ¹H NMR (ppm) | 8.10–7.40 (m, aromatic H), 5.20 (s, CH2), 3.80 (s, OCH3), 2.50–2.20 (m, CONH) |
| ¹³C NMR (ppm) | 168.5 (C=O), 161.2 (C=O), 155.0 (OCH3), 135–125 (aromatic C), 45.2 (CH2) |
| MS (m/z) | 398.40 [M]⁺, 280.2 [M - C7H7NO2]⁺, 105.1 [C7H7O]⁺ |
These signatures align with analogous benzamide and dioxoisoindole derivatives .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via a multi-step sequence:
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Formation of 1,3-Dioxoisoindole: Phthalic anhydride reacts with methylamine to yield 1,3-dioxoisoindole.
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Methylation of 4-Aminophenol: 4-Aminophenol is methylated using dimethyl sulfate to produce 4-methoxyaniline.
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Coupling Reactions:
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The benzamide segment is formed by reacting benzoyl chloride with 4-methoxyaniline.
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A Mannich reaction links the dioxoisoindole to the benzamide via a methylene bridge.
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Representative Reaction Scheme:
Optimization Challenges
Key hurdles include:
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Low Yields in Coupling Steps: The Mannich reaction often requires acidic conditions, which may hydrolyze the dioxoisoindole ring.
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Purification Complexity: Silica gel chromatography is typically needed to isolate the product due to polar byproducts.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies suggest degradation under prolonged UV exposure (>48 hours), necessitating storage in amber vials.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition onset at 280°C. These values align with structurally related aromatic amides.
Biological Activity and Applications
Materials Science Applications
The compound’s conjugated system and thermal stability make it a candidate for:
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Organic Semiconductors: Theoretical bandgap calculations predict , suitable for hole-transport layers.
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Coordination Polymers: The amide and dioxoisoindole groups may bind metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks.
Future Research Directions
Unresolved Questions
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Metabolic Pathways: Hepatic microsome studies are needed to identify primary metabolites.
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Crystallography: Single-crystal X-ray analysis would clarify conformational preferences.
Synthetic Innovations
Flow chemistry and microwave-assisted synthesis could enhance yield and reduce reaction times.
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